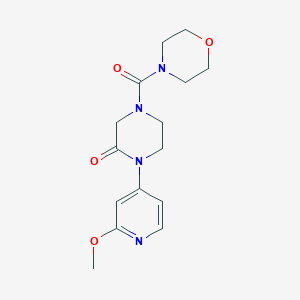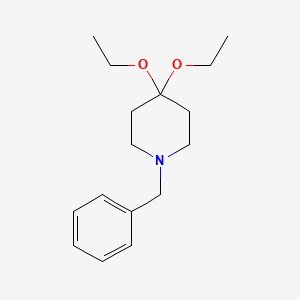
1-Benzyl-4,4-diethoxypiperidine
Descripción general
Descripción
1-Benzyl-4,4-diethoxypiperidine (1-Bz-4,4-DEP) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a member of the piperidine class of compounds, which are used as intermediates in the synthesis of a number of drugs. 1-Bz-4,4-DEP has been found to have a number of biochemical and physiological effects, making it a useful tool in the laboratory.
Aplicaciones Científicas De Investigación
Synthesis of 3-Aminopiperidines
1-Benzyl-4,4-diethoxypiperidine has been used in the synthesis of 3-aminopiperidines, which are potential substance P antagonists. This synthesis method involves a KOEt treatment of the tosylate of corresponding oximes (Neber rearrangement) (Diez et al., 1995).
Dopamine Transporter Inhibition
Research on N-benzylpiperidine analogues of this compound has shown that these compounds can selectively bind to the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These findings are significant for the development of treatments targeting neurotransmitter systems (Greiner et al., 2003).
Radical Polymerization Applications
In the field of polymer chemistry, benzyl (diethoxyphosphoryl)dithioformate, a derivative of this compound, has been utilized in the radical polymerization of styrene. This compound has shown efficacy in controlling polymerization, contributing to the development of polymers with specific characteristics (Alberti et al., 2003).
Antihypertensive Activity
Compounds derived from this compound have been evaluated for their potential antihypertensive activity. These compounds include derivatives like spiropiperidines, which have shown promising results in this therapeutic area (Takai et al., 1985).
Nucleophilic Substitution Reactions
In organic synthesis, this compound derivatives have been key substrates for nucleophilic substitution reactions. These reactions are crucial for the synthesis of various pharmacologically active compounds (Okitsu et al., 2001).
Mecanismo De Acción
Target of Action
The primary targets of 1-Benzyl-4,4-diethoxypiperidine are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition. Inhibition of these enzymes can increase the concentration of acetylcholine in the brain, potentially improving cognitive function .
Mode of Action
This compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increased concentration of this neurotransmitter in the brain
Biochemical Pathways
By inhibiting AChE and BuChE, this compound affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By preventing the breakdown of acetylcholine, this compound can enhance cholinergic transmission, which is crucial for memory and cognition .
Result of Action
The inhibition of AChE and BuChE by this compound leads to an increase in acetylcholine levels in the brain . This can potentially improve cognitive function, particularly in conditions like Alzheimer’s disease, where a decrease in acetylcholine is observed .
Propiedades
IUPAC Name |
1-benzyl-4,4-diethoxypiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-3-18-16(19-4-2)10-12-17(13-11-16)14-15-8-6-5-7-9-15/h5-9H,3-4,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWIVGCTGYSXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(CC1)CC2=CC=CC=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



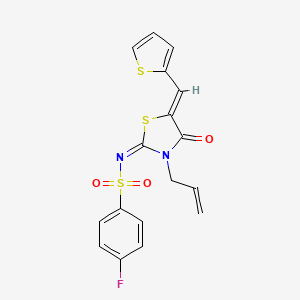
![2-(2-bromophenyl)-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2910999.png)

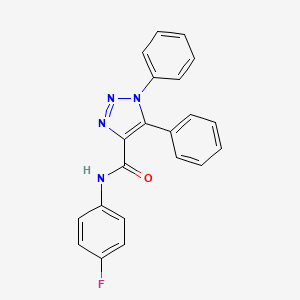
![3-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B2911006.png)
![1-[2-(3,6-Dihydro-2H-pyridin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2911007.png)
![2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/no-structure.png)
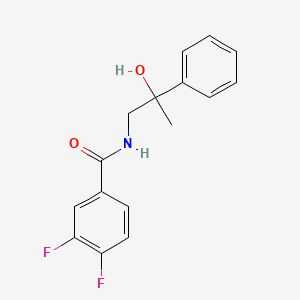
![2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2911012.png)
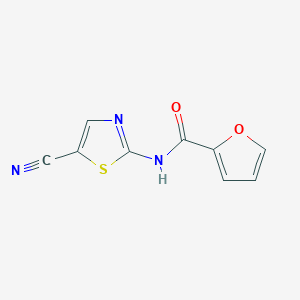
![N-benzyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2911015.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2-ethoxyethanone](/img/structure/B2911016.png)
